molecular formula C13H10BrN3O B12948368 (S)-2-(5-Bromopyrimidin-2-yl)-4-phenyl-4,5-dihydrooxazole

(S)-2-(5-Bromopyrimidin-2-yl)-4-phenyl-4,5-dihydrooxazole

Cat. No.: B12948368
M. Wt: 304.14 g/mol
InChI Key: CKQQQRBLPRWLAW-LLVKDONJSA-N
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Description

(S)-2-(5-Bromopyrimidin-2-yl)-4-phenyl-4,5-dihydrooxazole is a chemical compound that belongs to the class of oxazoles It is characterized by the presence of a bromopyrimidine group attached to a dihydrooxazole ring, which is further substituted with a phenyl group

Preparation Methods

The synthesis of (S)-2-(5-Bromopyrimidin-2-yl)-4-phenyl-4,5-dihydrooxazole typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-bromopyrimidine and a suitable oxazole precursor.

    Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydride or potassium carbonate, to deprotonate the oxazole precursor. This is followed by the addition of 5-bromopyrimidine to form the desired product.

    Industrial Production: On an industrial scale, the synthesis may be optimized to improve yield and purity. This can involve the use of advanced techniques such as continuous flow reactors and high-throughput screening to identify the best reaction conditions.

Chemical Reactions Analysis

(S)-2-(5-Bromopyrimidin-2-yl)-4-phenyl-4,5-dihydrooxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The bromine atom in the bromopyrimidine group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Scientific Research Applications

(S)-2-(5-Bromopyrimidin-2-yl)-4-phenyl-4,5-dihydrooxazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as luminescent materials for optoelectronic applications.

Mechanism of Action

The mechanism of action of (S)-2-(5-Bromopyrimidin-2-yl)-4-phenyl-4,5-dihydrooxazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

(S)-2-(5-Bromopyrimidin-2-yl)-4-phenyl-4,5-dihydrooxazole can be compared with other similar compounds, such as:

    2-(5-Bromopyrimidin-2-yl)-4,5-dihydrooxazole: Lacks the phenyl group, which may affect its chemical and biological properties.

    2-(5-Chloropyrimidin-2-yl)-4-phenyl-4,5-dihydrooxazole: Substitution of bromine with chlorine can lead to differences in reactivity and biological activity.

    2-(5-Bromopyrimidin-2-yl)-4-phenyl-4,5-dihydrothiazole: Replacement of the oxazole ring with a thiazole ring can result in different chemical and biological properties.

Properties

Molecular Formula

C13H10BrN3O

Molecular Weight

304.14 g/mol

IUPAC Name

(4S)-2-(5-bromopyrimidin-2-yl)-4-phenyl-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C13H10BrN3O/c14-10-6-15-12(16-7-10)13-17-11(8-18-13)9-4-2-1-3-5-9/h1-7,11H,8H2/t11-/m1/s1

InChI Key

CKQQQRBLPRWLAW-LLVKDONJSA-N

Isomeric SMILES

C1[C@@H](N=C(O1)C2=NC=C(C=N2)Br)C3=CC=CC=C3

Canonical SMILES

C1C(N=C(O1)C2=NC=C(C=N2)Br)C3=CC=CC=C3

Origin of Product

United States

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